molecular formula C20H20N4O2S2 B2367962 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 892416-38-5

2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2367962
CAS No.: 892416-38-5
M. Wt: 412.53
InChI Key: VQBMBEBTGULRIT-UHFFFAOYSA-N
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Description

The compound 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a heterocyclic molecule featuring a pyridazine core linked to a 4-methyl-2-phenylthiazole moiety via a sulfanyl bridge, with a morpholine-substituted ethanone group. The thiazole ring, substituted with a methyl and phenyl group, may enhance lipophilicity and steric bulk, while the morpholine group likely improves solubility and serves as a hydrogen bond acceptor .

Properties

IUPAC Name

2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-14-19(28-20(21-14)15-5-3-2-4-6-15)16-7-8-17(23-22-16)27-13-18(25)24-9-11-26-12-10-24/h2-8H,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBMBEBTGULRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Formation of Pyridazine Ring: The pyridazine ring is formed by cyclization of a hydrazine derivative with a suitable dicarbonyl compound.

    Coupling Reaction: The thiazole and pyridazine rings are coupled using a thiol linker under basic conditions.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the pyridazine ring in the target compound with a triazole (as in ) or phenyl group (as in ) alters electronic properties and steric bulk. The pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to phenyl analogs.
  • The sulfanyl group’s position and substituents (e.g., fluorophenyl vs. pyridazine) influence solubility and target affinity. Fluorine in may improve metabolic stability, while the pyridazine in the target compound could favor planar interactions .

Role of Morpholine Substitution

Morpholine is a common pharmacophore in medicinal chemistry due to its balanced hydrophilicity and hydrogen-bonding capacity. Comparative examples include:

Compound Name Morpholine Position Biological Activity Reference
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Morpholinosulfonylphenyl Kinase inhibition (e.g., JAK/STAT pathways)
2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde Thienopyrimidine-morpholine Anticandidate (patented structure)
Target Compound Ethanone-morpholine Hypothesized solubility enhancement

Key Observations :

  • Morpholine in the target compound likely improves aqueous solubility compared to non-morpholine analogs (e.g., ).
  • In , the morpholinosulfonyl group enhances binding to polar enzyme pockets, suggesting the target’s morpholine may similarly optimize target engagement.

Key Observations :

  • The target compound’s pyridazine-thiazole core may require sequential cross-coupling or nucleophilic substitution, similar to .
  • The sulfanyl bridge could be introduced via thiol-disulfide exchange or nucleophilic attack on a chloropyridazine intermediate .

Biological Activity

The compound 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a novel thiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_{4}OS, with a molecular weight of 318.41 g/mol. The structure includes a thiazole ring, a pyridazine moiety, and a morpholine group, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro tests indicated that derivatives exhibited GI50 values in the micromolar range, suggesting potential as anticancer agents.

Cell LineGI50 (µM)
HCT11625.1
MCF-721.5
U87 MG28.7
A54915.9

These values indicate that the compound could be effective against multiple cancer types, including colorectal and breast cancers .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties . According to in vitro studies, it demonstrated activity against both Gram-positive and Gram-negative bacteria:

BacteriaMIC (µg/mL)
Staphylococcus aureus0.25
Streptococcus pyogenes0.5
Escherichia coli>16

These results suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been well-documented. The target compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. Preliminary studies indicate that modifications in the thiazole structure can enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : The presence of specific functional groups allows for interaction with key enzymes involved in tumor proliferation and bacterial resistance.
  • Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.

Case Studies

Several case studies illustrate the efficacy of related thiazole compounds:

  • Case Study on Antitumor Activity : A study involving a series of thiazole derivatives reported that compounds with bulky substituents exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapy agents.
  • Case Study on Antibacterial Efficacy : Another investigation revealed that a thiazole derivative significantly reduced bacterial load in infected mice models when administered at specific dosages.

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